Sabutoclax

Descripción

Propiedades

IUPAC Name |

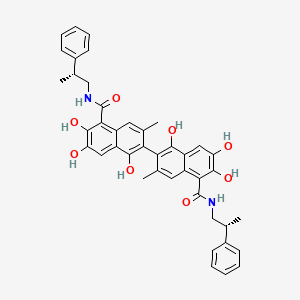

2,3,5-trihydroxy-7-methyl-N-[(2R)-2-phenylpropyl]-6-[1,6,7-trihydroxy-3-methyl-5-[[(2R)-2-phenylpropyl]carbamoyl]naphthalen-2-yl]naphthalene-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H40N2O8/c1-21-15-27-29(17-31(45)39(49)35(27)41(51)43-19-23(3)25-11-7-5-8-12-25)37(47)33(21)34-22(2)16-28-30(38(34)48)18-32(46)40(50)36(28)42(52)44-20-24(4)26-13-9-6-10-14-26/h5-18,23-24,45-50H,19-20H2,1-4H3,(H,43,51)(H,44,52)/t23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAYNZUHYMMLQQA-ZEQRLZLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C(C=C2C(=C1C3=C(C4=CC(=C(C(=C4C=C3C)C(=O)NCC(C)C5=CC=CC=C5)O)O)O)O)O)O)C(=O)NCC(C)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C(=C(C=C2C(=C1C3=C(C4=CC(=C(C(=C4C=C3C)C(=O)NC[C@H](C)C5=CC=CC=C5)O)O)O)O)O)O)C(=O)NC[C@H](C)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H40N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20153724 | |

| Record name | Sabutoclax | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20153724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

700.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228108-65-3 | |

| Record name | Sabutoclax | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1228108653 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sabutoclax | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20153724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SABUTOCLAX | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39Y89ZRK34 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Sabutoclax: An In-Depth Technical Guide to the Pan-Active Apogossypol Derivative

Introduction

Sabutoclax, also known as BI-97C1, is a potent, optically pure derivative of Apogossypol.[1] It functions as a pan-active antagonist of the anti-apoptotic B-cell lymphoma 2 (Bcl-2) protein family, a key regulator of the intrinsic apoptotic pathway.[1][2] The overexpression of anti-apoptotic Bcl-2 family members is a common feature in many cancers, contributing to tumor progression and resistance to chemotherapy.[3][4] this compound was developed to overcome the functional redundancy of these proteins by targeting multiple members, including Bcl-2, Bcl-xL, Mcl-1, and Bfl-1, thereby representing a promising therapeutic strategy for various malignancies.[1][5][6] Unlike its precursor Gossypol, the derivative Apogossypol lacks reactive aldehyde groups, which is believed to contribute to its improved efficacy and reduced toxicity profile.[4]

Mechanism of Action

Direct Inhibition of Anti-Apoptotic Bcl-2 Family Proteins

The primary mechanism of this compound involves its function as a BH3 mimetic. It binds with high affinity to the hydrophobic groove on the surface of anti-apoptotic proteins such as Bcl-2, Bcl-xL, Mcl-1, and Bfl-1.[1] This binding competitively displaces pro-apoptotic BH3-only proteins (e.g., Bim, Puma) and prevents the sequestration of the apoptotic effector proteins Bak and Bax.[1][5] The liberation and subsequent activation of Bak and Bax lead to their oligomerization at the outer mitochondrial membrane. This process, known as Mitochondrial Outer Membrane Permeabilization (MOMP), results in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm.[5][7] Cytosolic cytochrome c triggers the formation of the apoptosome and activates a cascade of caspases (initiator caspase-9 and effector caspases-3/7), culminating in programmed cell death.[2] The cytotoxic effects of this compound are dependent on this intrinsic pathway, as demonstrated by its lack of activity in cells deficient in both Bax and Bak (bax-/-bak-/-).[8][9]

Modulation of Oncogenic Signaling Pathways

Beyond direct induction of apoptosis, this compound has been shown to interfere with key signaling pathways that contribute to cancer cell survival, drug resistance, and the maintenance of cancer stem cells (CSCs).[2]

-

IL-6/STAT3 Pathway: this compound can down-regulate the Interleukin-6/STAT3 signaling pathway.[2] This pathway is crucial for promoting the survival and self-renewal of cancer stem cells. By inhibiting this pathway, this compound helps to eliminate the CSC subpopulation, which is often responsible for tumor recurrence and chemoresistance.[2][10]

-

PI3K/Akt Pathway: The compound has also been observed to inhibit the PI3K/Akt signaling cascade.[11] This pathway is a central regulator of cell growth, proliferation, and survival. Its abolition by this compound further contributes to overcoming drug resistance and reducing the stemness characteristics of cancer cells.[11]

Quantitative Data

The efficacy of this compound has been quantified through various in vitro assays, demonstrating its binding affinity to target proteins and its cytotoxic effects on cancer cells.

Table 1: Binding Affinity of this compound (BI-97C1) to Bcl-2 Family Proteins

| Target Protein | IC50 (µM) | Assay Type |

|---|---|---|

| Mcl-1 | 0.20 | Fluorescence Polarization Assay[12] |

| Bcl-xL | 0.31 | Fluorescence Polarization Assay[12] |

| Bcl-2 | 0.32 | Fluorescence Polarization Assay[12] |

| Bfl-1 | 0.62 | Fluorescence Polarization Assay[12] |

Table 2: Cytotoxic Activity (EC50) of this compound (BI-97C1) in Human Cancer Cell Lines

| Cell Line | Cancer Type | EC50 (µM) |

|---|---|---|

| BP3 | B-cell Lymphoma | 0.049[8][12] |

| PC3 | Prostate Cancer | 0.13[8][12] |

| H460 | Lung Cancer | 0.56[8][12] |

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of compounds like this compound. Below are protocols for key experiments cited in the literature.

Competitive Fluorescence Polarization Assay (FPA)

This assay is used to determine the binding affinity (IC50) of this compound for anti-apoptotic Bcl-2 family proteins.

-

Principle: A fluorescently labeled BH3 peptide (e.g., from Bak or Bim) binds to a recombinant Bcl-2 family protein (e.g., GST-Bcl-xL). This binding results in a high fluorescence polarization value. A test compound that competes for the binding site will displace the fluorescent peptide, causing it to tumble more freely in solution and thus decrease the polarization value.

-

Protocol:

-

Prepare a solution of the recombinant target protein (e.g., 50-100 nM of GST-Bcl-xL, GST-Bcl-2, or GST-Mcl-1) in an appropriate assay buffer (e.g., PBS, pH 7.4).[12]

-

Create serial dilutions of this compound in the assay buffer.

-

In a 96-well black plate, pre-incubate the target protein with the varying concentrations of this compound for 10-30 minutes at room temperature.[12]

-

Add a fluorescently labeled BH3 peptide (e.g., 15 nM FITC-conjugated Bim BH3 or 100 nM FITC-labeled Bak BH3) to each well.[12]

-

Incubate the plate for an additional 30 minutes at room temperature, protected from light.[1][12]

-

Measure fluorescence polarization using a multilabel plate reader at appropriate excitation/emission wavelengths (e.g., 480/535 nm for FITC).[12]

-

Calculate IC50 values by fitting the dose-response data to a sigmoidal nonlinear regression model.[12][13]

-

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation to determine the compound's cytotoxic concentration (EC50).

-

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Protocol:

-

Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound (typically dissolved in DMSO, with the final concentration of DMSO kept below 0.1% to avoid solvent toxicity) and incubate for a specified period (e.g., 48-72 hours).[1][5]

-

Add MTT solution (e.g., to a final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[1]

-

Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[1]

-

Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[1]

-

Calculate cell viability as a percentage relative to untreated (vehicle control) cells and determine EC50 values from the resulting dose-response curve.

-

Apoptosis Assay (Annexin V / Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and can label these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter late apoptotic and necrotic cells.

-

Protocol:

-

Treat cells with this compound at the desired concentration and for the desired time.

-

Harvest the cells (including both adherent and floating populations) and wash them with cold PBS.

-

Resuspend the cells in 1X Annexin V Binding Buffer.

-

Add fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC) and PI to the cell suspension.[1]

-

Incubate the cells at room temperature for 15 minutes in the dark.[1]

-

Analyze the stained cells promptly using a flow cytometer.

-

Quantify the cell populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).

-

Western Blot Analysis

This technique is used to detect and quantify the levels of specific proteins to confirm the mechanism of action (e.g., caspase activation, changes in Bcl-2 family protein expression).

-

Principle: Proteins from cell lysates are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE), transferred to a solid support membrane (e.g., PVDF), and probed with antibodies specific to the target protein.

-

Protocol:

-

Lyse treated and control cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Separate equal amounts of protein (e.g., 50 µg) by SDS-PAGE.[7]

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1]

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[1]

-

Incubate the membrane with a primary antibody specific to the target protein (e.g., cleaved caspase-3, Bax, Bcl-xL) overnight at 4°C.[1]

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[1]

-

Add an enhanced chemiluminescent (ECL) substrate and visualize the protein bands using an imaging system.[7] Densitometry can be used for semi-quantitative analysis relative to a loading control (e.g., β-actin or tubulin).

-

References

- 1. benchchem.com [benchchem.com]

- 2. This compound, pan-active BCL-2 protein family antagonist, overcomes drug resistance and eliminates cancer stem cells in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benthamscience.com [benthamscience.com]

- 4. Synthesis and Biological Evaluation of Apogossypolone Derivatives as Pan-active Inhibitors of Anti-apoptotic B-Cell Lymphoma/Leukemia-2 (Bcl-2) Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Apogossypol derivative BI-97C1 (this compound) targeting Mcl-1 sensitizes prostate cancer cells to mda-7/IL-24-mediated toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound (BI97C1) and BI112D1, Putative Inhibitors of MCL-1, Induce Mitochondrial Fragmentation Either Upstream of or Independent of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. prostate-apoptosis-response-protein-par-4.com [prostate-apoptosis-response-protein-par-4.com]

- 9. Apogossypol derivatives as antagonists of antiapoptotic Bcl-2 family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. aacrjournals.org [aacrjournals.org]

- 12. selleckchem.com [selleckchem.com]

- 13. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

Sabutoclax: A Pan-Bcl-2 Antagonist for Advancing Apoptosis Research

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Sabutoclax (also known as BI-97C1) is a potent, optically pure apogossypol derivative that has emerged as a significant tool in apoptosis research and oncology drug development.[1] As a pan-Bcl-2 family inhibitor, this compound targets multiple anti-apoptotic proteins, including Bcl-2, Bcl-xL, Mcl-1, and Bfl-1, to induce programmed cell death.[1][2] Dysregulation of apoptosis is a hallmark of cancer, and the overexpression of anti-apoptotic Bcl-2 family proteins is a common mechanism by which cancer cells evade cell death, contributing to tumor progression and therapeutic resistance.[3][4] this compound's ability to broadly antagonize these proteins makes it a valuable agent for investigating the intricacies of the apoptotic machinery and for developing novel anti-cancer therapeutic strategies.[3][5] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and visualizations of the key signaling pathways it modulates.

Core Mechanism of Action

The B-cell lymphoma 2 (Bcl-2) family of proteins are the central regulators of the intrinsic, or mitochondrial, pathway of apoptosis.[6][7] This family includes both anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL, Mcl-1, Bfl-1) and pro-apoptotic proteins (e.g., Bax, Bak, Bim, PUMA).[7][8] In healthy cells, the anti-apoptotic proteins sequester the pro-apoptotic members, preventing the initiation of apoptosis.[1]

This compound functions as a BH3 mimetic, mimicking the action of the BH3-only proteins (e.g., Bim, PUMA), which are the natural antagonists of the anti-apoptotic Bcl-2 family members.[1][4] By binding to the hydrophobic BH3-binding groove on the surface of anti-apoptotic proteins like Bcl-2, Bcl-xL, and Mcl-1, this compound displaces the pro-apoptotic proteins Bax and Bak.[1][4] Once liberated, Bax and Bak can oligomerize and insert into the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP).[7][8] This critical event results in the release of cytochrome c and other pro-apoptotic factors from the mitochondria into the cytoplasm, which in turn activates the caspase cascade, culminating in the execution of apoptosis.[3][6]

Quantitative Data

The efficacy of this compound has been quantified across various parameters, including its binding affinity to Bcl-2 family proteins and its cytotoxic effects on different cancer cell lines.

| Target Protein | IC50 (μM) | Assay Type |

| Mcl-1 | 0.20 | Fluorescence Polarization Assay[9][10] |

| Bcl-xL | 0.31 | Fluorescence Polarization Assay[9][10] |

| Bcl-2 | 0.32 | Fluorescence Polarization Assay[9][10] |

| Bfl-1 | 0.62 | Fluorescence Polarization Assay[9][10] |

| Table 1: Inhibitory concentration (IC50) of this compound against anti-apoptotic Bcl-2 family proteins. |

| Cell Line | Cancer Type | EC50 (μM) | Assay Type |

| PC3 | Prostate Cancer | 0.13 | MTT Assay[10][11] |

| H460 | Lung Cancer | 0.56 | Not Specified[11] |

| BP3 | Lymphoma | 0.049 | Apoptosis Induction Assay[10][11] |

| Table 2: Effective concentration (EC50) of this compound in various cancer cell lines. |

| Cell Line | Concentration Range | Duration | Effect |

| Human prostate and lung cancer cell lines | 0.001-10 μM | 72 h | Inhibition of cell growth[2][12] |

| Human diffuse large B-cell lymphoma cell line | 0.01-1 μM | 24-48 h | Induction of apoptosis[2][12] |

| Chemoresistant breast cancer cells | 0-15 μM | 48 h | Upregulation of pro-apoptotic proteins[2][12] |

| Table 3: In vitro activity of this compound in different cancer cell lines. |

Signaling Pathways Modulated by this compound

This compound primarily impacts the intrinsic apoptosis pathway. However, research has also indicated its ability to modulate other survival signaling pathways.

In addition to its direct role in apoptosis, this compound has been shown to eliminate cancer stem cells by down-regulating the IL-6/STAT3 signaling pathway in breast cancer models.[3][13]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the efficacy of this compound.

Cell Viability Assessment (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol:

-

Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound (e.g., 0.001 to 10 µM) and a vehicle control (DMSO).[2][12]

-

Incubate the plate for a specified duration (e.g., 72 hours) at 37°C in a humidified incubator.[1]

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[1]

-

Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[1]

-

Measure the absorbance at 570 nm using a microplate reader.[1]

-

Calculate the cell viability as a percentage of the vehicle-treated control and determine the EC50 value from the dose-response curve.

Apoptosis Quantification (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Culture cells in 6-well plates and treat with this compound at the desired concentrations and for the appropriate time (e.g., 24-48 hours).

-

Harvest the cells, including both adherent and floating populations, and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the samples by flow cytometry. Viable cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive.[14][15]

Western Blotting for Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of specific proteins involved in the apoptotic pathway.

Protocol:

-

Treat cells with this compound as described in the previous protocols.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.[1]

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.[1]

-

Incubate the membrane with primary antibodies against proteins of interest (e.g., Bcl-2, Mcl-1, Bax, cleaved Caspase-3, PARP) overnight at 4°C.[1]

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[1]

Conclusion

This compound is a powerful and versatile tool for the study of apoptosis. Its pan-inhibitory activity against the anti-apoptotic Bcl-2 family proteins allows for the robust induction of apoptosis in a wide range of cancer cell models.[2][3] This makes it an invaluable resource for dissecting the molecular mechanisms of programmed cell death, identifying biomarkers of sensitivity and resistance, and exploring novel combination therapies to overcome drug resistance in cancer. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their pursuit of advancing cancer biology and therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. This compound, pan-active BCL-2 protein family antagonist, overcomes drug resistance and eliminates cancer stem cells in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Bcl-2 Inhibitors: Targeting Mitochondrial Apoptotic Pathways in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound (BI97C1) and BI112D1, Putative Inhibitors of MCL-1, Induce Mitochondrial Fragmentation Either Upstream of or Independent of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. apexbt.com [apexbt.com]

- 11. prostate-apoptosis-response-protein-par-4.com [prostate-apoptosis-response-protein-par-4.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. researchgate.net [researchgate.net]

- 14. pnas.org [pnas.org]

- 15. aacrjournals.org [aacrjournals.org]

Sabutoclax: A Technical Guide to Target Protein Binding Affinity

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Sabutoclax, also known as BI-97C1, is a potent, optically pure apogossypol derivative that functions as a pan-active inhibitor of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins.[1][2] By targeting multiple key regulators of the intrinsic apoptotic pathway, this compound has demonstrated significant cytotoxic activity across various cancer cell lines, including those resistant to conventional chemotherapy.[3][4][5] This document provides an in-depth technical overview of the binding affinity of this compound for its primary protein targets, details the experimental methodologies used for these determinations, and visualizes the relevant biological pathways and experimental workflows.

Introduction: Mechanism of Action

The Bcl-2 family of proteins are central regulators of apoptosis, or programmed cell death.[6] This family includes both anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1, Bfl-1) and pro-apoptotic members (e.g., Bax, Bak, Bim, PUMA).[6][7] In many cancers, the overexpression of anti-apoptotic Bcl-2 proteins allows malignant cells to evade apoptosis, contributing to tumor progression and chemoresistance.[1][5]

This compound exerts its pro-apoptotic effect by binding to the BH3-binding groove of anti-apoptotic Bcl-2 family proteins.[8] This action mimics the function of pro-apoptotic BH3-only proteins, competitively inhibiting the sequestration of effector proteins like Bax and Bak.[7][9] The release and subsequent activation of Bax and Bak lead to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the activation of the caspase cascade, ultimately culminating in apoptosis.[3][10] this compound's ability to inhibit a broad range of anti-apoptotic proteins, particularly Mcl-1 which is a common resistance factor to other BH3-mimetics like ABT-737, makes it a compound of significant therapeutic interest.[1][3][11]

Quantitative Binding Affinity Data

The binding affinity of this compound for key anti-apoptotic Bcl-2 family proteins has been quantified primarily through competitive fluorescence polarization assays and isothermal titration calorimetry. The data consistently demonstrates that this compound binds to these proteins with sub-micromolar affinity.

| Target Protein | Assay Type | Reported Value (IC₅₀/K_d) | Reference(s) |

| Mcl-1 | Fluorescence Polarization | 0.20 µM (IC₅₀) | [2][6][12][13][14][15] |

| Bcl-xL | Fluorescence Polarization | 0.31 µM (IC₅₀) | [2][6][12][13][14][15] |

| Bcl-xL | Isothermal Titration Calorimetry | 0.11 µM (K_d) | [2] |

| Bcl-2 | Fluorescence Polarization | 0.32 µM (IC₅₀) | [2][6][12][13][14][15] |

| Bfl-1 | Fluorescence Polarization | 0.62 µM (IC₅₀) | [2][6][12][13][14][15] |

Experimental Protocols

Fluorescence Polarization Assay (FPA)

This competitive binding assay is a primary method used to determine the IC₅₀ values of this compound against Bcl-2 family proteins.[2][16]

Principle: The assay measures the change in the polarization of fluorescent light emitted from a small, fluorescently-labeled peptide (a BH3 domain peptide) when it is bound by a larger protein partner (a Bcl-2 family protein). In solution, the small, unbound peptide tumbles rapidly, depolarizing the emitted light. When bound to the large protein, its tumbling slows significantly, and the emitted light remains highly polarized. A test compound that competes with the fluorescent peptide for binding to the protein will displace it, causing a decrease in polarization.

Detailed Protocol:

-

Protein Preparation: Recombinant GST-tagged Bcl-2 family proteins (e.g., GST-Bcl-xL, GST-Bcl-2, GST-Mcl-1) are purified and diluted in a suitable buffer (e.g., PBS, pH 7.4) to a final concentration, typically between 50-100 nM.[16]

-

Compound Incubation: The target protein is pre-incubated with varying concentrations of this compound in 96-well black plates at room temperature for a short period (e.g., 10 minutes) to allow for binding equilibrium to be approached.[16]

-

Probe Addition: A fluorescently labeled BH3 peptide (e.g., FITC-conjugated Bak BH3 or Bim BH3 peptide) is added to the wells at a fixed concentration (e.g., 15-100 nM).[16]

-

Final Incubation: The plate is incubated at room temperature for approximately 30 minutes to allow the binding competition to reach equilibrium.[16]

-

Measurement: The fluorescence polarization values are measured using a multilabel plate reader with appropriate excitation and emission wavelengths (e.g., 480 nm excitation / 535 nm emission for FITC).[16]

-

Data Analysis: The polarization values are plotted against the logarithm of the inhibitor concentration. The IC₅₀ value, the concentration of this compound that causes a 50% reduction in the binding of the fluorescent peptide, is determined by fitting the data to a sigmoidal dose-response curve using a non-linear regression model.[16]

Isothermal Titration Calorimetry (ITC)

ITC is a biophysical technique used to directly measure the heat changes that occur during a binding event, allowing for the determination of the dissociation constant (K_d), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the interaction.

Principle: ITC measures the heat released or absorbed when a ligand (this compound) is titrated into a solution containing a macromolecule (Bcl-2 family protein). Each injection of the ligand results in a heat pulse that is integrated with respect to time to yield the total heat exchanged. As the macromolecule becomes saturated with the ligand, the heat pulses diminish until only the heat of dilution is observed.

General Protocol:

-

Sample Preparation: Purified, recombinant Bcl-xL protein is placed in the sample cell of the calorimeter, and a solution of this compound is loaded into the injection syringe. Both solutions must be in identical buffer to minimize heats of dilution.

-

Titration: A series of small, precise injections of this compound are made into the protein solution while the temperature is held constant.

-

Heat Measurement: The power required to maintain a zero temperature difference between the sample cell and a reference cell is measured after each injection.

-

Data Analysis: The resulting data, a plot of heat per injection versus the molar ratio of ligand to protein, is fitted to a binding model to extract the thermodynamic parameters, including the K_d. A K_d of 0.11 µM was determined for the binding of this compound to Bcl-xL using this method.[2]

Visualizations

Bcl-2 Family Apoptotic Signaling Pathway

Caption: this compound inhibits anti-apoptotic proteins, unleashing pro-apoptotic effectors.

Fluorescence Polarization Assay Workflow

Caption: Workflow for determining IC50 values using a competitive fluorescence polarization assay.

References

- 1. This compound (BI97C1) and BI112D1, Putative Inhibitors of MCL-1, Induce Mitochondrial Fragmentation Either Upstream of or Independent of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BI-97C1, an Optically Pure Apogossypol Derivative as Pan-Active Inhibitor of Anti-apoptotic B-cell lymphoma/leukemia-2 (Bcl-2) Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound, pan-active BCL-2 protein family antagonist, overcomes drug resistance and eliminates cancer stem cells in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cancer-research-network.com [cancer-research-network.com]

- 7. Specific interactions of BCL-2 family proteins mediate sensitivity to BH3-mimetics in diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery, development and application of drugs targeting BCL-2 pro-survival proteins in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Drugs and Clinical Approaches Targeting the Antiapoptotic Protein: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]

- 11. Apogossypol derivative BI-97C1 (this compound) targeting Mcl-1 sensitizes prostate cancer cells to mda-7/IL-24–mediated toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. selleckchem.com [selleckchem.com]

- 14. BI-97C1, an optically pure Apogossypol derivative as pan-active inhibitor of antiapoptotic B-cell lymphoma/leukemia-2 (Bcl-2) family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

- 16. selleckchem.com [selleckchem.com]

Mcl-1 Inhibition by Sabutoclax: A Technical Guide

An In-depth Analysis of a Pan-Bcl-2 Family Antagonist for Researchers and Drug Development Professionals

Introduction

Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic member of the B-cell lymphoma 2 (Bcl-2) protein family, is a critical survival factor for many cancer cells and a key mediator of resistance to conventional chemotherapies.[1][2] Its overexpression is a common feature in a variety of human tumors and is often associated with poor prognosis and tumor relapse.[2][3] Sabutoclax (also known as BI-97C1), an optically pure apogossypol derivative, has emerged as a potent, pan-active inhibitor of the Bcl-2 family, with significant activity against Mcl-1.[1][4] This technical guide provides a comprehensive overview of the mechanism of Mcl-1 inhibition by this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the core signaling pathways.

This compound's ability to antagonize multiple anti-apoptotic Bcl-2 family members, including Bcl-2, Bcl-xL, Mcl-1, and Bfl-1, positions it as a promising therapeutic agent, particularly in the context of overcoming drug resistance.[5][6][7] Preclinical studies have demonstrated its efficacy in various cancer models, including prostate, breast, and lung cancer, as well as chronic myeloid leukemia.[5][8][9] This document will delve into the molecular interactions and cellular consequences of this compound treatment, offering valuable insights for researchers and professionals in the field of oncology drug development.

Mechanism of Action

This compound exerts its pro-apoptotic effects by mimicking the action of BH3-only proteins, the natural antagonists of anti-apoptotic Bcl-2 family members.[4] It binds to the hydrophobic groove of proteins like Mcl-1, disrupting their ability to sequester pro-apoptotic effector proteins such as Bax and Bak.[4][10] This liberation of Bax and Bak leads to their activation and subsequent oligomerization at the outer mitochondrial membrane.[1][8]

The formation of Bax/Bak pores in the mitochondrial outer membrane results in mitochondrial outer membrane permeabilization (MOMP), a pivotal event in the intrinsic apoptotic pathway.[11] MOMP allows for the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol.[1][8] Cytosolic cytochrome c then triggers the activation of a cascade of caspases, the executioner enzymes of apoptosis, ultimately leading to programmed cell death.[4][5]

Beyond its direct role in apoptosis induction, this compound has also been shown to modulate other signaling pathways implicated in cancer cell survival and resistance. In chemoresistant breast cancer cells, this compound can down-regulate the IL-6/STAT3 and PI3K/Akt signaling pathways, which are known to promote cancer stem cell-like characteristics.[5][7][12]

Quantitative Data

The following tables summarize the inhibitory activity of this compound against various Bcl-2 family proteins and its cytotoxic effects on different cancer cell lines.

Table 1: Inhibitory Activity of this compound against Bcl-2 Family Proteins

| Target Protein | IC50 (μM) |

| Mcl-1 | 0.20[11][13][14] |

| Bcl-xL | 0.31[11][13][14] |

| Bcl-2 | 0.32[11][13][14] |

| Bfl-1 | 0.62[11][13][14] |

Table 2: In Vitro Cytotoxicity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | EC50 (μM) |

| PC3 | Prostate Cancer | Not explicitly stated, but effective in the nanomolar to low micromolar range.[8] |

| DU-145 | Prostate Cancer | Not explicitly stated, but effective in the nanomolar to low micromolar range.[8] |

| H23 | Non-Small Cell Lung Cancer | Not explicitly stated, but induces apoptosis.[1] |

| M2182 | Diffuse Large B-cell Lymphoma | Not explicitly stated, but induces apoptosis at 0.01-1 μM.[11][13] |

| Chemoresistant Breast Cancer Cells | Breast Cancer | Significant cytotoxic activity observed.[5] |

Experimental Protocols

This section provides an overview of key experimental methodologies used to characterize the activity of this compound.

Competitive Fluorescence Polarization Assays (FPA)

This assay is used to determine the inhibitory concentration (IC50) of this compound against Bcl-2 family proteins.

-

Principle: The assay measures the ability of this compound to displace a fluorescently labeled BH3 peptide from the binding groove of a target Bcl-2 family protein.

-

Protocol:

-

Pre-incubate a recombinant GST-tagged Bcl-2 family protein (e.g., GST-Mcl-1) with varying concentrations of this compound in a suitable buffer (e.g., PBS, pH 7.4) in a 96-well black plate at room temperature for 10-30 minutes.[14]

-

Add a fluorescently labeled BH3 peptide (e.g., FITC-labeled Bak BH3 or Bim BH3 peptide) to each well.[14]

-

Incubate at room temperature for a specified time (e.g., 10-30 minutes) to allow binding to reach equilibrium.[14]

-

Measure fluorescence polarization using a plate reader at appropriate excitation and emission wavelengths (e.g., 480 nm excitation and 535 nm emission for FITC).[14]

-

Calculate IC50 values by fitting the data to a sigmoidal dose-response curve.[14]

-

Cell Viability and Apoptosis Assays

These assays are used to assess the cytotoxic and pro-apoptotic effects of this compound on cancer cells.

-

MTT Assay (Cell Viability):

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of this compound concentrations for a specified duration (e.g., 72 hours).[11][13]

-

Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Annexin V/Propidium Iodide (PI) Staining (Apoptosis):

-

Treat cells with this compound for the desired time.

-

Harvest and wash the cells with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.[4]

-

Add Annexin V-FITC and PI to the cell suspension.[4]

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[12]

-

Western Blot Analysis

This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.

-

Protocol:

-

Treat cells with this compound and lyse them to extract total protein.[1][4]

-

Determine protein concentration using a suitable method (e.g., BCA assay).

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[1][4]

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).[4]

-

Incubate the membrane with primary antibodies against target proteins (e.g., Mcl-1, Bcl-2, Bax, Bak, cleaved caspase-3, PARP) overnight at 4°C.[4][8]

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[4]

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.[1][4]

-

Visualizations

The following diagrams illustrate the mechanism of action of this compound and a general experimental workflow for its evaluation.

Caption: Mechanism of this compound-induced apoptosis.

Caption: General experimental workflow for this compound evaluation.

Caption: Modulation of cancer-related signaling pathways by this compound.

Conclusion

This compound is a potent pan-Bcl-2 family inhibitor that effectively targets Mcl-1, a key survival protein in many cancers. Its mechanism of action, centered on the induction of the intrinsic apoptotic pathway, and its ability to modulate other pro-survival signaling pathways, make it a compelling candidate for further preclinical and clinical investigation. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals seeking to explore the therapeutic potential of this compound, either as a monotherapy or in combination with other anti-cancer agents, to overcome drug resistance and improve patient outcomes.

References

- 1. This compound (BI97C1) and BI112D1, Putative Inhibitors of MCL-1, Induce Mitochondrial Fragmentation Either Upstream of or Independent of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound (BI97C1) and BI112D1, putative inhibitors of MCL-1, induce mitochondrial fragmentation either upstream of or independent of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. benchchem.com [benchchem.com]

- 5. This compound, pan-active BCL-2 protein family antagonist, overcomes drug resistance and eliminates cancer stem cells in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of Anti-Apoptotic Bcl-2 Proteins in Preclinical and Clinical Studies: Current Overview in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. | BioWorld [bioworld.com]

- 8. pnas.org [pnas.org]

- 9. ashpublications.org [ashpublications.org]

- 10. dovepress.com [dovepress.com]

- 11. cancer-research-network.com [cancer-research-network.com]

- 12. aacrjournals.org [aacrjournals.org]

- 13. medchemexpress.com [medchemexpress.com]

- 14. selleckchem.com [selleckchem.com]

Sabutoclax (BI-97C1): A Technical Guide for Preclinical Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction to Sabutoclax

This compound, also known as BI-97C1, is an optically pure derivative of apogossypol and functions as a potent, pan-active antagonist of the B-cell lymphoma 2 (Bcl-2) family of proteins.[1][2] In the landscape of cancer therapeutics, evasion of apoptosis (programmed cell death) is a hallmark of cancer, often mediated by the overexpression of anti-apoptotic Bcl-2 family proteins.[3][4] this compound addresses this by targeting multiple anti-apoptotic members, including Bcl-2, Bcl-xL, Mcl-1, and Bfl-1, thereby reactivating the intrinsic apoptotic pathway in cancer cells.[5][6][7]

Its broad-spectrum activity makes it a compelling candidate for preclinical investigation, particularly in cancers that have developed resistance to conventional therapies due to the upregulation of proteins like Mcl-1, which is a common mechanism of resistance to more selective Bcl-2 inhibitors.[1] Preclinical studies have demonstrated its efficacy in various cancer models, including prostate, breast, and pancreatic cancer, where it has been shown to overcome drug resistance and even eliminate cancer stem cell (CSC) populations.[3][8][9] This guide provides a comprehensive overview of this compound's mechanism, quantitative efficacy, relevant signaling pathways, and detailed experimental protocols for its preclinical evaluation.

Mechanism of Action: Reinstating Apoptosis

The Bcl-2 family of proteins are central regulators of the intrinsic, or mitochondrial, pathway of apoptosis.[4][10] This family includes both anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL, Mcl-1, Bfl-1), which prevent apoptosis, and pro-apoptotic proteins (e.g., Bax, Bak, Bim, Puma, Noxa), which promote it. In healthy cells, a delicate balance is maintained. In many cancers, this balance is shifted towards survival by the overexpression of anti-apoptotic proteins. These proteins sequester pro-apoptotic "effector" proteins like Bax and Bak, preventing them from oligomerizing at the outer mitochondrial membrane.

This compound functions as a BH3 mimetic, binding to the BH3 hydrophobic groove of anti-apoptotic Bcl-2 proteins.[11] This action displaces pro-apoptotic BH3-only proteins (like Bim), which in turn activates the effector proteins Bax and Bak.[12] Activated Bax and Bak then form pores in the mitochondrial outer membrane, leading to Mitochondrial Outer Membrane Permeabilization (MOMP).[10] This critical event allows the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, which subsequently activates a caspase cascade (initiator caspase-9 and executioner caspases-3/7), culminating in the systematic dismantling of the cell.[3][13]

References

- 1. This compound (BI97C1) and BI112D1, Putative Inhibitors of MCL-1, Induce Mitochondrial Fragmentation Either Upstream of or Independent of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound, pan-active BCL-2 protein family antagonist, overcomes drug resistance and eliminates cancer stem cells in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. selleckchem.com [selleckchem.com]

- 8. This compound, a Mcl-1 antagonist, inhibits tumorigenesis in transgenic mouse and human xenograft models of prostate cancer [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. cancer-research-network.com [cancer-research-network.com]

- 11. Inhibition of Anti-Apoptotic Bcl-2 Proteins in Preclinical and Clinical Studies: Current Overview in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. researchgate.net [researchgate.net]

Unveiling the Non-Apoptotic Functions of Sabutoclax: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sabutoclax (also known as BI-97C1) is a potent pan-Bcl-2 family inhibitor, targeting anti-apoptotic proteins including Bcl-2, Bcl-xL, Mcl-1, and Bfl-1.[1] While its primary mechanism of action is the induction of apoptosis, a growing body of evidence reveals that this compound exerts significant non-apoptotic functions. These activities, primarily centered on the modulation of autophagy, mitophagy, and key cancer-related signaling pathways, are critical for its efficacy in overcoming drug resistance and eliminating cancer stem cells (CSCs). This technical guide provides an in-depth exploration of these non-apoptotic functions, offering detailed experimental protocols, quantitative data, and visual representations of the underlying molecular pathways to support further research and drug development efforts.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory and cytotoxic potency of this compound across various Bcl-2 family proteins and cancer cell lines.

Table 1: Inhibitory Concentration (IC50) of this compound against Bcl-2 Family Proteins

| Target Protein | IC50 (µM) | Assay Type |

| Mcl-1 | 0.20 | Cell-free assay |

| Bcl-xL | 0.31 | Cell-free assay |

| Bcl-2 | 0.32 | Cell-free assay |

| Bfl-1 | 0.62 | Cell-free assay |

| Data sourced from competitive fluorescence polarization assays.[1] |

Table 2: Cytotoxic Efficacy (EC50) of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | EC50 (µM) | Assay Duration |

| BP3 | Lymphoma | 0.049 | - |

| PC3 | Prostate Cancer | 0.13 | 3 days |

| H460 | Lung Cancer | 0.56 | 3 days |

| H460 | Lung Cancer | 0.78 | 3 days |

| PC3 | Prostate Cancer | 4.64 | 3 days |

| Data compiled from various cytotoxicity and ATP-LITE assays.[1] Note: EC50 values can vary based on the specific assay conditions and cell line characteristics. |

Modulation of Cancer Stem Cell Signaling Pathways

This compound has been shown to effectively target cancer stem cells by modulating key signaling pathways that are crucial for their survival and self-renewal.

Inhibition of the IL-6/STAT3 Signaling Pathway

The Interleukin-6 (IL-6)/Signal Transducer and Activator of Transcription 3 (STAT3) pathway is frequently hyperactivated in cancer, promoting cell proliferation, survival, and drug resistance. This compound has been demonstrated to abolish the IL-6/STAT3 pathway, leading to the elimination of CSCs.[2]

References

Sabutoclax and Mitochondrial Dynamics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of Sabutoclax (also known as BI-97C1), a potent pan-Bcl-2 family inhibitor, with a specific focus on its intricate relationship with mitochondrial dynamics. This document details its mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the critical signaling pathways involved.

Introduction: this compound and the Bcl-2 Family

Defective apoptosis is a hallmark of cancer, often driven by the overexpression of anti-apoptotic proteins from the B-cell lymphoma 2 (Bcl-2) family.[1] These proteins, including Bcl-2, Bcl-xL, Mcl-1, Bcl-w, and Bfl-1/A1, are central regulators of the intrinsic (mitochondrial) pathway of apoptosis.[1][2] They function by sequestering pro-apoptotic effector proteins like Bax and Bak, preventing them from permeabilizing the outer mitochondrial membrane (MOMP), which is a point of no return in apoptotic cell death.[3][4]

This compound is a pan-active antagonist that binds to the BH3-homology domain of multiple anti-apoptotic Bcl-2 family proteins, thereby disrupting their inhibitory function.[2][5] By releasing the brakes on apoptosis, this compound reactivates the cell death machinery, making it a promising therapeutic agent, particularly in chemoresistant cancers where these anti-apoptotic proteins are frequently overexpressed.[2][5][6] Preclinical studies have demonstrated its efficacy in overcoming drug resistance and eliminating cancer stem cells in breast cancer models.[2][5]

Mitochondrial Dynamics: The Constant Reshaping of a Vital Organelle

Mitochondria are not static organelles; they exist in a highly dynamic network that is constantly remodeled by two opposing processes: fission and fusion.[7][8]

-

Mitochondrial Fission: The division of one mitochondrion into two. This process is primarily mediated by the recruitment of the dynamin-related protein 1 (Drp1) from the cytosol to the mitochondrial outer membrane, where it oligomerizes and constricts the mitochondrion.[7][9] This recruitment is facilitated by adaptor proteins such as fission 1 protein (Fis1) and mitochondrial fission factor (Mff).[9][10][11]

-

Mitochondrial Fusion: The merging of two mitochondria into one. This process involves the coordinated fusion of the outer and inner mitochondrial membranes. Outer membrane fusion is mediated by Mitofusins 1 and 2 (Mfn1, Mfn2), while inner membrane fusion is controlled by Optic Atrophy 1 (OPA1).[7][9]

This balance between fission and fusion is critical for maintaining mitochondrial health, regulating cellular metabolism, and controlling cell fate decisions, including apoptosis.[7][8] During apoptosis, the mitochondrial network often undergoes extensive fragmentation, a process driven by an increase in fission and/or a decrease in fusion.[3][7]

Core Mechanism of Action: this compound as a BH3 Mimetic

This compound functions as a BH3 mimetic, mimicking the action of pro-apoptotic BH3-only proteins (e.g., Bim, Puma, Bad).[2] The primary mechanism involves competitive binding to the hydrophobic groove of anti-apoptotic Bcl-2 family members, displacing the pro-apoptotic proteins they sequester.[12][13]

This leads to:

-

Release and Activation of Bax and Bak: Once freed from inhibition, Bax and Bak undergo conformational changes, translocate to the mitochondrial outer membrane, and oligomerize.[4][13]

-

Mitochondrial Outer Membrane Permeabilization (MOMP): The Bax/Bak oligomers form pores in the outer membrane, leading to the loss of its integrity.[3][4]

-

Release of Apoptogenic Factors: Key proteins like cytochrome c and Smac/DIABLO are released from the intermembrane space into the cytosol.[3][4]

-

Caspase Cascade Activation: In the cytosol, cytochrome c binds to Apaf-1 to form the apoptosome, which activates caspase-9, the initiator caspase for the intrinsic pathway. Caspase-9 then activates executioner caspases, such as caspase-3 and -7, which dismantle the cell.[5][13]

The ability of this compound to inhibit multiple anti-apoptotic proteins, including Mcl-1, is significant, as resistance to more selective inhibitors (like Venetoclax, which primarily targets Bcl-2) often arises from the upregulation of Mcl-1.[2][5]

The Critical Link: this compound's Impact on Mitochondrial Dynamics

Beyond their canonical role in apoptosis, Bcl-2 family proteins are increasingly recognized as direct regulators of mitochondrial fission and fusion machinery.[7][8][14] For instance, pro-apoptotic Bax and Bak are required to maintain normal mitochondrial fusion rates in healthy cells, where they can interact with Mfn2.[7][14] Conversely, anti-apoptotic proteins like Bcl-xL have been shown to interact with and influence the activity of both fusion (Mfn2) and fission (Drp1) proteins.[7][15]

Studies on this compound and other related inhibitors have revealed a profound and direct impact on mitochondrial morphology. A key finding is that these inhibitors induce extensive mitochondrial fragmentation .[1][16][17] This fragmentation is characterized by a shift from a tubular, networked mitochondrial structure to numerous small, punctate mitochondria.

Crucially, this morphological change is not merely a downstream consequence of apoptosis. Research indicates that this compound-induced mitochondrial fragmentation occurs:

-

Rapidly: The change in mitochondrial shape precedes other hallmarks of apoptosis.[1][16]

-

Upstream of Apoptosis: Fragmentation can occur before the significant loss of mitochondrial membrane potential (Δψm) and the release of cytochrome c.[1][17]

-

Independently of Bax/Bak: The fragmentation effect is observed even in cells lacking Bax and Bak, demonstrating that it is not dependent on the core apoptotic machinery.[1][16]

This suggests that this compound, by inhibiting anti-apoptotic proteins (specifically Mcl-1 in some contexts), interferes with their non-apoptotic function of regulating mitochondrial fusion.[1] Evidence points to an impairment of the fusion process, potentially through a time-dependent loss of the inner membrane fusion protein OPA1.[1][16] This fragmentation occurs independently of the fission protein Drp1, indicating the primary effect is on the fusion machinery.[1][16]

Quantitative Data

The following tables summarize key quantitative findings from preclinical studies of this compound.

Table 1: Inhibitory Activity of this compound

| Target Protein | IC50 Value (μM) |

|---|---|

| Bcl-2 | 0.32[12][18] |

| Bcl-xL | 0.31[12][18] |

| Mcl-1 | 0.20[12][18] |

| Bfl-1 | 0.62[12][18] |

IC50 values represent the concentration of this compound required to inhibit 50% of the target protein's activity, determined via competitive binding assays.

Table 2: Cellular Effects of this compound

| Cell Line Type | Effect | Concentration | Time Point | Finding |

|---|---|---|---|---|

| Human Prostate & Lung Cancer | Cell Growth Inhibition | 0.001-10 μM | 72 h | Potent, dose-dependent inhibition of cell growth.[12][18] |

| Human Diffuse Large B-cell Lymphoma | Apoptosis Induction | 0.01-1 μM | 24-48 h | Effective, dose-dependent induction of apoptosis.[12][18] |

| Chemoresistant Breast Cancer | Protein Expression | 0-15 μM | 48 h | Upregulation of pro-apoptotic proteins Bax, Bim, and PUMA.[5][18] |

| H23 (NSCLC) | Mitochondrial Membrane Potential (Δψm) | ~1-10 µM | 2-8 h | Loss of Δψm precedes significant apoptosis.[1] |

| H23 (NSCLC) | Mitochondrial Fragmentation | ~1-10 µM | 2-8 h | Rapid fragmentation occurs prior to loss of Δψm.[1] |

| H23 (NSCLC) | Reactive Oxygen Species (ROS) | ~1-10 µM | 2-8 h | Significant accumulation of ROS accompanies fragmentation.[1][16] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following are outlines for key experiments used to characterize the effects of this compound.

Analysis of Mitochondrial Morphology

This protocol is used to visualize and quantify changes in the mitochondrial network.

Workflow Diagram

Methodology Detail:

-

Cell Preparation: Adherent cancer cell lines (e.g., H23, HeLa) are cultured on 35 mm glass-bottom dishes suitable for high-resolution microscopy.[19] Cells are transfected with a plasmid encoding a fluorescent protein targeted to the mitochondrial matrix (e.g., mito-GFP, mito-RFP) using a lipid-based transfection reagent.[19][20] Stable cell lines expressing the marker provide more consistent results.[20]

-

Treatment: After allowing for protein expression (typically 24 hours), cells are treated with this compound at various concentrations (e.g., 1-10 µM) or a vehicle control (DMSO).

-

Imaging: Cells are imaged on a confocal laser scanning microscope. Time-lapse imaging can be performed to observe the dynamics of fragmentation.[19]

-

Quantification: Images are analyzed using software like ImageJ/Fiji. Mitochondria in at least 50-100 cells per condition are scored and categorized. Common categories are:

-

Tubular: Predominantly long, interconnected mitochondrial networks.

-

Fragmented: Predominantly small, spherical, or short rod-like mitochondria.

-

Intermediate: A mix of tubular and fragmented morphologies. The percentage of cells in each category is calculated for each condition.

-

Measurement of Mitochondrial Membrane Potential (Δψm)

This protocol quantifies the electrical potential across the inner mitochondrial membrane, a key indicator of mitochondrial health. A decrease in Δψm is a common feature of apoptosis.[21][22]

Methodology Detail:

-

Cell Preparation and Treatment: Cells are cultured in plates and treated with this compound as described above.

-

Dye Staining: Cells are incubated with a fluorescent, cationic dye that accumulates in mitochondria in a potential-dependent manner. Common dyes include:

-

TMRE (Tetramethylrhodamine, Ethyl Ester): A red-orange fluorescent dye. Cells are incubated with a low concentration (e.g., 20-100 nM) for 20-30 minutes at 37°C.[1][23]

-

JC-1: This dye forms red-fluorescent aggregates in healthy mitochondria with high Δψm and exists as green-fluorescent monomers in the cytoplasm and in mitochondria with low Δψm. The ratio of red to green fluorescence is used as a measure of Δψm.[23]

-

-

Analysis: The fluorescence intensity is measured using flow cytometry.[1] A decrease in TMRE fluorescence or a shift from red to green fluorescence with JC-1 indicates dissipation of Δψm. A protonophore like CCCP is often used as a positive control to completely depolarize the mitochondria.

Apoptosis Assay by Annexin V Staining

This flow cytometry-based assay detects one of the earliest signs of apoptosis: the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[1]

Methodology Detail:

-

Cell Preparation and Treatment: Both adherent and suspension cells are treated with this compound. Adherent cells are harvested using a gentle dissociation reagent like trypsin.

-

Staining: Cells are washed and resuspended in Annexin V Binding Buffer. Fluorescein isothiocyanate (FITC)-conjugated Annexin V is added, which binds to the exposed PS. A vital dye like Propidium Iodide (PI) is co-stained to distinguish early apoptotic cells (Annexin V-positive, PI-negative) from late apoptotic/necrotic cells (Annexin V-positive, PI-positive).

-

Analysis: Samples are analyzed immediately by flow cytometry, quantifying the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Western Blotting

This technique is used to detect and quantify the levels of specific proteins involved in apoptosis and mitochondrial dynamics.

Methodology Detail:

-

Lysate Preparation: Following drug treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by molecular weight using SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for target proteins (e.g., Bcl-2, Mcl-1, Bax, Cleaved Caspase-3, Drp1, OPA1, Mfn2).[10][24] A loading control antibody (e.g., β-actin, GAPDH) is used to ensure equal protein loading.[24]

-

Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry analysis is used to quantify protein levels relative to the loading control.

Conclusion and Future Directions

This compound is a potent pan-Bcl-2 inhibitor that effectively induces apoptosis in cancer cells by targeting multiple anti-apoptotic proteins. Its mechanism extends beyond the canonical apoptotic pathway to directly influence the fundamental process of mitochondrial dynamics. The ability of this compound to induce rapid mitochondrial fragmentation, independent of and upstream from the core apoptotic cascade, highlights a non-canonical function of the Bcl-2 family proteins it targets. This fragmentation, likely caused by an impairment of mitochondrial fusion via OPA1, may contribute to its cytotoxic efficacy by disrupting mitochondrial function and accumulating ROS.

For drug development professionals and researchers, these findings underscore the importance of evaluating the effects of Bcl-2 inhibitors not only on apoptosis but also on mitochondrial morphology and function. Understanding this dual mechanism provides a more complete picture of the drug's cellular impact and may open new avenues for combination therapies. Future research should aim to further elucidate the precise molecular interactions between Bcl-2 family members and the mitochondrial fusion machinery and to explore whether the degree of mitochondrial fragmentation can serve as a biomarker for predicting therapeutic response to this compound and other BH3 mimetics.

References

- 1. This compound (BI97C1) and BI112D1, Putative Inhibitors of MCL-1, Induce Mitochondrial Fragmentation Either Upstream of or Independent of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Mitochondria in Apoptosis: Bcl-2 family Members and Mitochondrial Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Control of mitochondrial apoptosis by the Bcl-2 family - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, pan-active BCL-2 protein family antagonist, overcomes drug resistance and eliminates cancer stem cells in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. | BioWorld [bioworld.com]

- 7. New role of the BCL2 family of proteins in the regulation of mitochondrial dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bcl-2 family proteins and mitochondrial fission/fusion dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mitochondrial Dynamics Mediated by DRP1 and MFN2 Contributes to Cisplatin Chemoresistance in Human Ovarian Cancer SKOV3 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Deregulation of Mitochondria-Shaping Proteins Opa-1 and Drp-1 in Manganese-Induced Apoptosis | PLOS One [journals.plos.org]

- 12. cancer-research-network.com [cancer-research-network.com]

- 13. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Bcl-2 family proteins and mitochondrial fission/fusion dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Bcl-xL increases mitochondrial fission, fusion, and biomass in neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound (BI97C1) and BI112D1, putative inhibitors of MCL-1, induce mitochondrial fragmentation either upstream of or independent of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. medchemexpress.com [medchemexpress.com]

- 19. researchgate.net [researchgate.net]

- 20. Analysis of mitochondrial dynamics and functions using imaging approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Mitochondrial membrane potential regulates matrix configuration and cytochrome c release during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Methods to Study the Mitochondria - qRT-PCR, Western Blotting, Immunofluorescence, Electron Microscopy, “Fluorescence”, and Seahorse – techniques used to study the effects of age-related diseases like Alzheimer’s - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for Sabutoclax In Vitro Cell Viability Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sabutoclax is a potent, pan-active inhibitor of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins, including Bcl-2, Bcl-xL, Mcl-1, and Bfl-1.[1][2] By targeting these key regulators of the intrinsic apoptosis pathway, this compound effectively induces programmed cell death in a variety of cancer cell types. Its broad-spectrum activity makes it a valuable tool for cancer research and a promising candidate for therapeutic development, particularly in overcoming drug resistance.[2] These application notes provide detailed protocols for assessing the in vitro efficacy of this compound using common cell viability assays, namely the MTT and CellTiter-Glo® assays.

Mechanism of Action

This compound functions as a BH3 mimetic, binding to the BH3 groove of anti-apoptotic Bcl-2 family proteins. This action displaces pro-apoptotic proteins (e.g., Bim, Bak, Bax), leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of the caspase cascade, culminating in apoptosis.[2][3][4]

Data Presentation

The following tables summarize the reported half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values of this compound in various cancer cell lines. These values are indicative of the compound's potency and can serve as a reference for designing dose-response experiments.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | Assay Type | Incubation Time (hours) | IC50 (µM) |

| PC3 | Prostate Cancer | Cell Viability | 72 | 0.13 |

| H460 | Lung Cancer | Cell Viability | 72 | 0.56 |

| BP3 | Lymphoma | Cell Viability | 72 | 0.049 |

| MCF-7 | Breast Cancer | MTT | 48 | ~1.5 |

| MDA-MB-231 | Breast Cancer | MTT | 48 | ~2.5 |

Data compiled from publicly available research.[1]

Table 2: Pan-Inhibitory Profile of this compound

| Target Protein | IC50 (µM) |

| Bcl-2 | 0.32 |

| Bcl-xL | 0.31 |

| Mcl-1 | 0.20 |

| Bfl-1 | 0.62 |

Data represents the concentration of this compound required to inhibit 50% of the target protein's activity in cell-free assays.[1]

Experimental Protocols

Two common methods for assessing cell viability in response to this compound treatment are the MTT assay and the CellTiter-Glo® Luminescent Cell Viability Assay. The MTT assay is a colorimetric assay that measures metabolic activity, while the CellTiter-Glo® assay quantifies ATP, an indicator of metabolically active cells.[5][6][7]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.

Materials:

-

This compound

-

Selected cancer cell line(s)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

-

96-well flat-bottom plates

-

Multichannel pipette

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Experimental Workflow:

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. The optimal seeding density should be determined empirically for each cell line to ensure they are in the logarithmic growth phase at the time of treatment.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., a range from 0.01 µM to 10 µM is a good starting point).

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

-

Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a blank control (medium only).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

-

Formazan Solubilization:

-

Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.

-

Gently mix on an orbital shaker for 5-15 minutes to ensure complete solubilization.[5]

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Subtract the average absorbance of the blank control wells from the absorbance of all other wells.

-

Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value using non-linear regression analysis.

-

CellTiter-Glo® Luminescent Cell Viability Assay Protocol

This protocol is based on the manufacturer's instructions and should be adapted as needed.

Materials:

-

This compound

-

Selected cancer cell line(s)

-

Complete cell culture medium

-

CellTiter-Glo® Reagent

-

Opaque-walled 96-well plates (suitable for luminescence)

-

Multichannel pipette

-

CO2 incubator (37°C, 5% CO2)

-

Luminometer

Experimental Workflow:

Procedure:

-

Cell Seeding:

-

Follow the same procedure as for the MTT assay, using opaque-walled 96-well plates.

-

-

Compound Treatment:

-

Follow the same procedure as for the MTT assay.

-

-

Assay Protocol:

-

After the treatment incubation period, equilibrate the plate and its contents to room temperature for approximately 30 minutes.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Luminescence Measurement:

-

Measure the luminescence of each well using a luminometer.

-

-

Data Analysis:

-

Subtract the average luminescence of the blank control wells from the luminescence of all other wells.

-

Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.

-

These protocols provide a robust framework for evaluating the in vitro efficacy of this compound. The choice between the MTT and CellTiter-Glo® assay will depend on available equipment and specific experimental needs. The CellTiter-Glo® assay is generally considered to be more sensitive and has a simpler workflow.[6] Accurate determination of cell viability is a critical step in the preclinical assessment of novel anti-cancer agents like this compound.

References

- 1. prostate-apoptosis-response-protein-par-4.com [prostate-apoptosis-response-protein-par-4.com]

- 2. This compound, pan-active BCL-2 protein family antagonist, overcomes drug resistance and eliminates cancer stem cells in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Mechanisms of action of the BCL-2 inhibitor venetoclax in multiple myeloma: a literature review [frontiersin.org]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. promegaconnections.com [promegaconnections.com]

- 7. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]

Application Notes and Protocols: Determining the IC50 of Sabutoclax in Cancer Cell Lines

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sabutoclax (also known as BI-97C1) is a potent, pan-active inhibitor of the anti-apoptotic B-cell lymphoma 2 (Bcl-2) family of proteins.[1] Dysregulation of apoptosis is a key hallmark of cancer, and the overexpression of anti-apoptotic Bcl-2 family members—including Bcl-2, Bcl-xL, Mcl-1, and Bfl-1—allows malignant cells to evade programmed cell death, contributing to tumor progression and resistance to therapy.[2][3] this compound functions as a BH3 mimetic, binding to the hydrophobic groove of these anti-apoptotic proteins to displace pro-apoptotic proteins like Bax and Bak.[1] This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of the caspase cascade, culminating in apoptosis.[1] Additionally, this compound has been shown to down-regulate the IL-6/STAT3 signaling pathway, which is implicated in the survival of cancer stem cells.[3][4]

Determining the half-maximal inhibitory concentration (IC50) is a critical step in evaluating the efficacy of a compound like this compound. The IC50 value represents the concentration of the drug required to inhibit a specific biological process, such as cell growth or viability, by 50%. This application note provides detailed protocols for determining the IC50 of this compound in cancer cell lines using a cell viability assay, along with methods for confirming its mechanism of action.

Data Presentation: this compound IC50 and EC50 Values

The inhibitory potency of this compound has been evaluated in both cell-free and cell-based assays across various cancer types. The following tables summarize these findings.

Table 1: this compound IC50 Values Against Bcl-2 Family Proteins (Cell-Free Assays)

| Target Protein | IC50 (µM) | Assay Type |

| Mcl-1 | 0.20 | Fluorescence Polarization Assay |

| Bcl-xL | 0.31 | Fluorescence Polarization Assay |

| Bcl-2 | 0.32 | Fluorescence Polarization Assay |

| Bfl-1 | 0.62 | Fluorescence Polarization Assay |

| Data sourced from multiple references.[5][6][7] |

Table 2: this compound EC50 Values in Cancer Cell Lines (Cell-Based Assays)

| Cancer Type | Cell Line | EC50 (µM) | Assay Type / Duration |

| Lymphoma | BP3 | 0.049 | Not Specified |

| Prostate Cancer | PC3 | 0.13 | Not Specified |

| Lung Cancer | H460 | 0.56 | Not Specified |

| Lung Cancer | H460 | 0.78 | ATP-LITE / 3 days |

| Prostate Cancer | PC3 | 4.64 | ATP-LITE / 3 days |

| EC50 values can vary depending on the specific assay conditions and duration of exposure.[7][8] |

Experimental Workflow and Signaling Pathway

The following diagrams illustrate the experimental workflow for IC50 determination and the signaling pathway targeted by this compound.

Experimental Protocols